molecular formula C12H11NO2 B049414 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid CAS No. 124730-56-9

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid

Cat. No. B049414
M. Wt: 201.22 g/mol
InChI Key: MRXVBECVIDBEOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid involves various chemical reactions, including Gassman's indole synthesis for producing substituted pyrroloquinolines with antibacterial activities (Ishikawa et al., 1990). These methods yield compounds with significant potency against both gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents.

Molecular Structure Analysis

Investigations into the molecular structure of these compounds reveal the importance of their tricyclic core. The study of polymorphic modifications of a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, showed two polymorphic forms with different crystal packing, offering insights into the structural flexibility and stability of these molecules (Shishkina et al., 2018).

Chemical Reactions and Properties

The chemical reactions of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid derivatives often involve halogenation, amidation, and other modifications that affect their biological activity. For example, bromination of the ethyl ester of a related compound produced a mixture of products, including a 9-bromo-substituted isomer, demonstrating the reactivity and complexity of these molecules' chemistry (Ukrainets et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the applicability of these compounds. While specific studies on the physical properties of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid were not identified, the examination of polymorphic forms provides valuable data on the solid-state characteristics, which can influence the compound's behavior in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interactions with biological molecules, are fundamental for the development of pharmaceuticals. The synthesis and structure-activity relationship studies provide insight into how modifications to the pyrroloquinoline core can enhance or diminish biological activity, offering pathways to designing more effective compounds (Paris et al., 1995).

Scientific Research Applications

  • Inhibitors of Aldosterone Synthase and Diuretic Agents : Pyrido[3,2,1-ij]quinoline derivatives, synthesized from 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid, have shown potential as inhibitors of aldosterone synthase, exhibiting significant diuretic effects (Ukrainets et al., 2018).

  • Generation of Spirocyclic Compounds : Research has demonstrated the ability to generate spiro[4H-pyran-3,3′-oxindoles] and other spirocyclic compounds like tetrahydrobenzo[if]quinolizines and tetrahydropyrrolo[3,2,1-ij]quinolinones from 1,2,3,4-tetrahydroquinoline derivatives (Baradarani et al., 2017), (Baradarani et al., 2018).

  • Antibacterial and Antitubercular Activities : Some derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid have been found to possess potent antibacterial activities against gram-positive bacteria and show promising antitubercular activities (Tsuji et al., 1995), (Ukrainets et al., 2008).

  • Potential Fungicidal Activity : Derivatives like pyroquilon have shown potential fungicidal activity, which is significant for applications in agriculture and related fields (Kappe & Kappe, 2009).

  • Anti-Inflammatory and Diuretic Properties : Some studies have revealed that 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid exhibits anti-inflammatory and diuretic activities (Ukrainets et al., 2007).

  • Histamine and Platelet Activating Factor Antagonism : Certain derivatives have shown potent antagonism of histamine, platelet activating factor, and leukotrienes, indicating potential therapeutic applications in conditions like asthma (Paris et al., 1995).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary measures include P261 .

properties

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)10-7-13-6-2-4-8-3-1-5-9(10)11(8)13/h1,3,5,7H,2,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXVBECVIDBEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626419
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid

CAS RN

124730-56-9
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid ethyl ester (31 g, 0.14 mol) in ethanol (200 ml) and water (200 ml) was added sodium hydroxide (30.8 g, 0.77 mol). The mixture was heated to reflux for 2 hours before being cooled to room temperature and diluted with water (2.64 L). The mixture was then washed with dichloromethane (2×300 ml) and the aqueous layer was acidified with concentrated hydrochloric acid to pH 1.0. The precipitate formed was collected by filtration, washed with water and dried to yield 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid as a dark yellow solid (23 g, 85%). 1H NMR (DMSO-d6) 400 MHz δ: 11.95 (brs, 1H), 7.96 (s, 1H), 7.69 (d, 1H, J=8.4 Hz), 7.06 (t, 1H, J=6.8 Hz), 6.92 (d, 1H, J=6.8 Hz), 4.19 (t, 2H, J=6 Hz), 2.91 (t, 2H, J=6 Hz), 2.11 (t, 2H, J=5.6 Hz).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2.64 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add 5 N aqueous sodium hydroxide (60 mL, 0.3 mol) to a solution of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid ethyl ester (31 g, 0.14 mol) in ethanol (200 mL) and water (70 mL) and stir the resulting mixture at reflux for 3 hours. Cool the reaction mixture to 20-24° C., dilute with water (2 L), and wash sequentially with dichloromethane (2×200 mL) and diethyl ether (1×200 mL). Filter the aqueous layer through Celite and treat the filtrate with concentrated hydrochloric acid (25 mL) to precipitate the product. Filter the solid, wash with water (200 mL), and dry under reduced pressure to give the desired compound as a light yellow solid (23.2 g, 85%).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Jiang, K Li, M Zeng, C Tan, Z Chen… - The Journal of Organic …, 2022 - ACS Publications
Transition-metal ion catalyzed intramolecular dual C–H activation to construct polycyclic heteroarene skeletons is merited for its step and atom-economic advantages in organic …
Number of citations: 2 pubs.acs.org

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